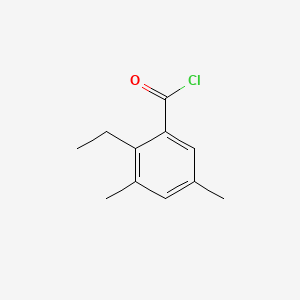

2-Ethyl-3,5-dimethylbenzoyl chloride

Description

Contextualization within the Class of Substituted Aromatic Acyl Chlorides

2-Ethyl-3,5-dimethylbenzoyl chloride belongs to the class of organic compounds known as substituted aromatic acyl chlorides. Acyl chlorides, characterized by the functional group -COCl attached to an organic radical, are highly reactive derivatives of carboxylic acids. libretexts.orgchemguide.co.uk Their reactivity stems from the electron-withdrawing nature of both the carbonyl oxygen and the chlorine atom, which renders the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack. libretexts.org The chloride ion is an excellent leaving group, which facilitates nucleophilic acyl substitution reactions. libretexts.org

These reactions typically proceed through a two-stage addition-elimination mechanism. A nucleophile first adds to the electrophilic carbonyl carbon, breaking the carbon-oxygen pi bond and forming a tetrahedral intermediate. Subsequently, the intermediate collapses, reforming the carbon-oxygen double bond and expelling the chloride ion to yield the final substitution product. libretexts.org This process, also known as acylation, is fundamental in organic synthesis for forming esters, amides, and anhydrides from acyl chlorides by reacting them with alcohols, amines, or carboxylates, respectively. libretexts.org

The specific substituents on the aromatic ring significantly modulate the reactivity of the benzoyl chloride. In the case of this compound, the alkyl groups (ethyl and methyl) are electron-donating by induction and hyperconjugation. This electron donation slightly decreases the electrophilicity of the carbonyl carbon compared to unsubstituted benzoyl chloride, potentially reducing its reactivity. However, the presence of an ethyl group at the ortho position and methyl groups at both meta positions introduces considerable steric hindrance around the reactive carbonyl center. This steric bulk can influence the regioselectivity and stereoselectivity of its reactions, making it a potentially valuable reagent for specific synthetic transformations where controlled reactivity is desired.

Significance of the 2-Ethyl-3,5-dimethylbenzoyl Moiety in Contemporary Chemical Research

The 2-ethyl-3,5-dimethylbenzoyl moiety is a specialized structural unit, and its significance is often linked to its role as a key intermediate in the synthesis of complex, high-value molecules, particularly in the agrochemical sector. While research on this specific compound is not as widespread as for simpler analogues, the importance of the structurally related 3,5-dimethylbenzoyl chloride provides critical context. 3,5-Dimethylbenzoyl chloride is a crucial building block for producing modern insecticides, such as tebufenozide (B1682728) and methoxyfenozide. google.comgoogle.com These substances are ecdysone (B1671078) agonists, which interfere with the molting process of certain insects, offering targeted pest control with high efficiency.

The introduction of a 2-ethyl group to the 3,5-dimethylbenzoyl scaffold represents a targeted modification aimed at fine-tuning the biological and physicochemical properties of the final active ingredient. Such modifications can influence factors like binding affinity to target receptors, metabolic stability, and environmental persistence. Therefore, the 2-ethyl-3,5-dimethylbenzoyl moiety is of significant interest to researchers developing next-generation crop protection agents that may offer improved performance or a more favorable environmental profile. Its use as a specialty intermediate extends to the synthesis of various pharmaceuticals and dyes, where precise control over molecular architecture is essential. shreesulphuric.com

Overview of Research Trajectories for Related Benzoyl Chlorides

Research involving substituted benzoyl chlorides is diverse and follows several key trajectories, reflecting their versatility as chemical intermediates. google.com

Agrochemical and Pharmaceutical Synthesis: A major focus of research is the development of efficient and scalable processes for producing substituted benzoyl chlorides as precursors for biologically active compounds. For instance, patents frequently describe optimized methods for synthesizing compounds like 3,5-dimethylbenzoyl chloride, highlighting its industrial importance for insecticides. google.comgoogle.com The synthesis of novel substituted benzoyl chlorides is a continuous effort to create new molecular scaffolds for drug discovery and crop protection. shreesulphuric.comgoogle.com

Materials Science: Substituted benzoyl chlorides are used in the synthesis of advanced polymers and specialty plastics. google.com The benzoyl moiety can be incorporated into polymer backbones to impart specific properties such as thermal stability, rigidity, or photo-reactivity. Research in this area explores how different substitution patterns on the aromatic ring influence the macroscopic properties of the resulting materials.

Physical Organic and Crystallographic Studies: The impact of substitution on the chemical and physical properties of benzoyl chlorides is a subject of academic research. For example, studies on fluorinated benzoyl chlorides have investigated how the number and position of fluorine atoms affect intermolecular interactions and crystal packing, which is crucial for understanding solid-state properties. researchgate.net

Analytical Chemistry: Benzoyl chloride and its derivatives are employed as derivatizing agents in analytical methods, particularly for mass spectrometry. nih.gov They react with primary and secondary amines, phenols, and thiols to form stable, benzoylated products that are more amenable to chromatographic separation and detection. nih.gov This application is valuable in metabolomics and neurochemical analysis, enabling the sensitive quantification of low-molecular-weight polar compounds in complex biological samples. nih.gov

Rationale and Objectives for Detailed Investigation of this compound

A detailed investigation of this compound is warranted due to its unique structural features and its potential as a valuable, yet underexplored, synthetic building block. While its simpler analog, 3,5-dimethylbenzoyl chloride, is a well-established intermediate in the agrochemical industry google.comshreesulphuric.com, the addition of an ortho-ethyl group introduces a new dimension of steric and electronic complexity. This specific substitution pattern is expected to confer distinct reactivity and selectivity compared to other substituted benzoyl chlorides, potentially enabling the synthesis of novel chemical entities with enhanced biological activity or unique material properties.

The rationale for a focused study is built on the prospect of leveraging its unique structure for advanced applications. The steric hindrance provided by the ortho-ethyl group could allow for highly selective reactions that are difficult to achieve with less hindered reagents. Understanding its reactivity profile is essential for its effective utilization in targeted synthesis.

The primary objectives for a detailed investigation would include:

Synthesis and Characterization: To develop and optimize a reliable synthetic route to high-purity this compound and to fully characterize its physicochemical properties using modern analytical techniques.

Reactivity Profiling: To systematically study its reactions with a range of nucleophiles (e.g., alcohols, amines, organometallics) to map its reactivity and selectivity, paying close attention to the effects of steric hindrance.

Exploration of Synthetic Utility: To apply the compound as a key intermediate in the synthesis of novel, complex molecules, particularly potential analogues of known agrochemicals or pharmaceuticals, to assess its value in creating new chemical diversity.

Comparative Analysis: To compare its reaction kinetics, stability, and the properties of its derivatives with those of related benzoyl chlorides (e.g., 3,5-dimethylbenzoyl chloride, 2-methylbenzoyl chloride) to establish clear structure-property and structure-reactivity relationships.

Data Tables

Table 1: Physicochemical Properties of Selected Benzoyl Chlorides

| Property | This compound | 3,5-Dimethylbenzoyl Chloride | Benzoyl Chloride |

| CAS Number | 209559-07-7 | 6613-44-1 tcichemicals.comfishersci.ca | 98-88-4 globenewswire.com |

| Molecular Formula | C₁₁H₁₃ClO | C₉H₉ClO shreesulphuric.comtcichemicals.com | C₇H₅ClO |

| Molecular Weight | 196.67 g/mol | 168.62 g/mol shreesulphuric.comepa.gov | 140.57 g/mol |

| Appearance | Data not readily available | Clear colorless to light yellow liquid shreesulphuric.com | Colorless, fuming liquid |

| Boiling Point | Data not readily available | 127 °C shreesulphuric.com | 197.2 °C |

| Melting Point | Data not readily available | 43-46 °C shreesulphuric.com | -1 °C |

| Density | Data not readily available | 1.140 g/cm³ shreesulphuric.com | 1.21 g/cm³ |

Table 2: Common Synthetic Routes to Substituted Benzoyl Chlorides

| Method | Reactants | Reagents/Conditions | General Applicability | Reference |

| Chlorination of Carboxylic Acid | Substituted Benzoic Acid | Thionyl chloride (SOCl₂), often with heating/reflux | Widely used, high yield for many derivatives. | google.comprepchem.comresearchgate.net |

| Chlorination of Carboxylic Acid | Substituted Benzoic Acid | Oxalyl chloride ((COCl)₂), DMF (catalyst), room temperature | Mild conditions, suitable for sensitive substrates. | researchgate.net |

| Chlorination of Aldehyde | Substituted Benzaldehyde | Chlorine (Cl₂), free-radical initiator | Alternative route when the aldehyde is more accessible than the acid. | google.com |

Structure

2D Structure

3D Structure

Properties

CAS No. |

100126-62-3 |

|---|---|

Molecular Formula |

C11H13ClO |

Molecular Weight |

196.674 |

IUPAC Name |

2-ethyl-3,5-dimethylbenzoyl chloride |

InChI |

InChI=1S/C11H13ClO/c1-4-9-8(3)5-7(2)6-10(9)11(12)13/h5-6H,4H2,1-3H3 |

InChI Key |

RHBVHVQTFYNTLU-UHFFFAOYSA-N |

SMILES |

CCC1=C(C=C(C=C1C(=O)Cl)C)C |

Synonyms |

Benzoyl chloride, 2-ethyl-3,5-dimethyl- (6CI) |

Origin of Product |

United States |

Synthetic Methodologies for 2 Ethyl 3,5 Dimethylbenzoyl Chloride and Analogues

Classical Approaches for Aromatic Carboxylic Acid Chlorination

Traditional methods for the synthesis of acyl chlorides from carboxylic acids predominantly involve the use of various chlorinating agents. These reagents effectively replace the hydroxyl group of the carboxylic acid with a chlorine atom, yielding the more reactive acyl chloride.

Thionyl Chloride Mediated Reactions

Thionyl chloride (SOCl₂) is a widely used reagent for the preparation of acyl chlorides from carboxylic acids due to its reliability and the fact that the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies purification. rsc.orgmasterorganicchemistry.comchemistrysteps.com The general reaction involves heating the carboxylic acid with an excess of thionyl chloride, often in an inert solvent.

A typical procedure for a related compound, 2,3-dimethylbenzoyl chloride, involves heating 2,3-dimethylbenzoic acid with thionyl chloride in dry benzene (B151609) at reflux for five hours. After cooling, filtration, and evaporation under reduced pressure, the desired acyl chloride is obtained in high yield. prepchem.com

The stoichiometry of the thionyl chloride reaction can influence the yield and purity of the resulting acyl chloride. While a stoichiometric amount is theoretically sufficient, an excess of thionyl chloride is often used to ensure complete conversion of the carboxylic acid and to act as a solvent. rsc.org For instance, in the synthesis of 3,5-dimethylbenzoyl chloride, a molar ratio of 1:5 of 3,5-dimethylbenzoic acid to thionyl chloride has been reported. google.com

The reaction duration is also a critical parameter. Incomplete reactions can lead to a mixture of the starting material and the product, while excessively long reaction times might result in side reactions. Monitoring the reaction progress, for example by observing the cessation of gas evolution (HCl and SO₂), is a common practice. For the synthesis of 3,5-dimethylbenzoyl chloride, reaction times including an initial period at a lower temperature followed by a reflux period have been detailed, with total reaction times spanning several hours. google.comgoogle.compatsnap.com

Table 1: Stoichiometry and Reaction Duration for Dimethylbenzoyl Chloride Synthesis

| Starting Material | Thionyl Chloride (Molar Eq.) | Solvent | Reaction Time (hours) | Yield (%) |

|---|---|---|---|---|

| 2,3-dimethylbenzoic acid | ~1.6 | Benzene | 5 | 92 |

| 3,5-dimethylbenzoic acid | 5 | None | 4 (staged heating) | >98 |

Note: The data in this table is compiled from various sources and represents specific examples. Actual reaction conditions may vary.

Temperature control is crucial in the synthesis of acyl chlorides using thionyl chloride. The reaction is often initiated at a lower temperature and then gradually heated to reflux. This staged approach helps to control the initial exothermic reaction and the rate of gas evolution.

A patented method for the preparation of 3,5-dimethylbenzoyl chloride outlines a specific staged temperature profile. The reaction is initiated at 30-50°C for one hour, followed by gradual heating to 40°C, 55°C, and finally 65°C, before a final reflux period. google.com Another staged approach involves an initial reaction below 35°C, followed by heating to 45°C and 50°C, and then a final reflux. google.com These controlled heating protocols are designed to optimize the reaction and ensure high product purity. google.comgoogle.com

Table 2: Staged Temperature Regimes for 3,5-Dimethylbenzoyl Chloride Synthesis

| Stage | Temperature (°C) | Duration (hours) | Heating Rate (°C/min) |

|---|---|---|---|

| 1 | 30-50 | 1 | - |

| 2 | 40 | 1 | 0.5-2 |

| 3 | 55 | 1 | 1.5-3 |

| 4 | 65 | 0.5 | 1-1.5 |

Note: This table is based on a specific patented procedure and illustrates a representative example of a staged reaction.

Oxalyl Chloride Reactivity and Conditions

Oxalyl chloride ((COCl)₂) is another effective reagent for converting carboxylic acids to acyl chlorides. commonorganicchemistry.com The reaction is typically performed under milder conditions than those required for thionyl chloride, often at room temperature. A catalytic amount of N,N-dimethylformamide (DMF) is commonly added to facilitate the reaction. commonorganicchemistry.com The byproducts of this reaction, carbon dioxide (CO₂), carbon monoxide (CO), and hydrogen chloride (HCl), are all gaseous, which again simplifies the workup procedure.

Application of Phosphorus Oxychloride and Other Chlorinating Agents

Phosphorus oxychloride (POCl₃) and other phosphorus halides, such as phosphorus trichloride (PCl₃) and phosphorus pentachloride (PCl₅), are also classical reagents for the synthesis of acyl chlorides. chemistrysteps.com These reagents are effective but can sometimes lead to the formation of byproducts that are more difficult to remove than the gaseous byproducts from thionyl chloride or oxalyl chloride reactions.

Green Chemistry Principles in Acyl Chloride Synthesis

The principles of green chemistry encourage the development of more environmentally benign synthetic methods. In the context of acyl chloride synthesis, this involves considering the atom economy of the reaction, the use of less hazardous reagents and solvents, and minimizing waste.

The use of thionyl chloride and oxalyl chloride can be viewed favorably from an atom economy perspective, as the byproducts are gases that can be readily removed. However, the reagents themselves are corrosive and react violently with water. rsc.org The gaseous byproducts (SO₂, HCl, CO) are also toxic and require appropriate handling and scrubbing. rsc.org

Efforts to develop greener synthetic routes include the use of catalytic methods and exploring alternative, less hazardous chlorinating agents. The development of solvent-free reaction conditions or the use of more environmentally friendly solvents are also active areas of research. While classical methods remain prevalent due to their efficiency and reliability, the application of green chemistry principles is crucial for the future of sustainable chemical manufacturing.

Utilization of Sustainable Solvents and Reagents

The chemical industry is increasingly shifting towards greener manufacturing processes, and the synthesis of benzoyl chlorides is no exception. The use of sustainable solvents and reagents aims to minimize environmental impact and improve process safety. While specific research on 2-Ethyl-3,5-dimethylbenzoyl chloride is limited, general trends in the synthesis of substituted benzoyl chlorides point towards the adoption of more environmentally friendly alternatives to traditional chlorinated solvents like dichloromethane and chloroform (B151607).

Recent studies have explored the use of greener solvents in related acylation reactions. For instance, the use of ionic liquids and deep eutectic solvents has been investigated as recyclable reaction media for Friedel-Crafts acylations, a key reaction type in the synthesis of aromatic ketones from benzoyl chlorides. These solvents can offer advantages in terms of reduced volatility and potential for catalyst recycling.

Furthermore, there is a growing interest in solvent-free reaction conditions. For the conversion of benzoic acids to benzoyl chlorides, methods utilizing solid-supported reagents or microwave-assisted synthesis without a solvent have been explored for other aromatic systems. These approaches can lead to a significant reduction in waste and energy consumption.

In the context of chlorinating agents, traditional reagents like thionyl chloride (SOCl₂) and oxalyl chloride are effective but generate corrosive byproducts such as HCl and SO₂. Research into greener alternatives includes the use of solid chlorinating agents or electrochemical methods to reduce the formation of hazardous waste streams.

Catalyst Development for Enhanced Efficiency and Selectivity

Catalysis plays a pivotal role in improving the efficiency and selectivity of chemical transformations. In the synthesis of this compound and its analogues, catalyst development is focused on both the formation of the benzoyl chloride itself and its subsequent reactions.

For the conversion of the precursor, 2-Ethyl-3,5-dimethylbenzoic acid, to the corresponding benzoyl chloride, various catalytic systems are being explored to move beyond stoichiometric reagents. While traditional methods often rely on an excess of chlorinating agents, catalytic approaches aim to use these reagents more efficiently. For example, the use of N,N-dimethylformamide (DMF) as a catalyst in reactions with thionyl chloride or oxalyl chloride is a well-established method. However, research is ongoing to find more active and recyclable catalysts.

Heterogeneous catalysts are gaining significant attention due to their ease of separation and potential for reuse. Materials such as zeolites and functionalized silica are being investigated for their catalytic activity in the chlorination of carboxylic acids. These solid acids can offer a more sustainable alternative to homogeneous catalysts.

In the context of reactions involving this compound, such as Friedel-Crafts acylation, the development of efficient and selective catalysts is crucial. Traditional Lewis acid catalysts like aluminum chloride (AlCl₃) are often used in stoichiometric amounts and generate significant waste. Modern catalyst design focuses on the use of more environmentally benign and recyclable catalysts, including metal triflates and supported metal catalysts.

| Catalyst | Reaction Type | Key Advantages |

| Zeolites | Friedel-Crafts Acylation | Shape selectivity, reusability, reduced waste. |

| Metal Triflates (e.g., Sc(OTf)₃) | Friedel-Crafts Acylation | High activity, water tolerance, potential for recycling. |

| N,N-Dimethylformamide (DMF) | Conversion of Carboxylic Acid to Acyl Chloride | Effective catalyst for thionyl chloride and oxalyl chloride reactions. |

| Solid-supported Chlorinating Agents | Conversion of Carboxylic Acid to Acyl Chloride | Ease of handling, reduced corrosive byproducts. |

Novel Synthetic Routes for the 2-Ethyl-3,5-dimethylbenzoyl Core

One potential route to this precursor starts from 1-ethyl-3,5-dimethylbenzene (also known as 5-ethyl-m-xylene). This readily available starting material can be subjected to electrophilic substitution reactions. For instance, a Friedel-Crafts acylation of 1-ethyl-3,5-dimethylbenzene could introduce an acetyl group, which can then be oxidized to a carboxylic acid. The regioselectivity of the Friedel-Crafts acylation would be a critical factor in this approach.

Alternatively, direct carboxylation of 1-ethyl-3,5-dimethylbenzene offers a more atom-economical route. This can be achieved through various methods, including the Kolbe-Schmitt reaction or by using organometallic reagents followed by quenching with carbon dioxide.

Another approach involves the oxidation of a suitable precursor. For example, the oxidation of 2-ethyl-3,5-dimethyltoluene, if available, at the methyl group would directly yield the desired benzoic acid.

Once 2-Ethyl-3,5-dimethylbenzoic acid is obtained, it can be converted to the target benzoyl chloride using standard chlorinating agents.

Mechanistic Understanding of Formation Pathways

A thorough understanding of the reaction mechanisms is crucial for optimizing synthetic routes and controlling product selectivity. The formation of this compound from its corresponding benzoic acid using reagents like thionyl chloride or oxalyl chloride proceeds through a nucleophilic acyl substitution pathway.

In the case of thionyl chloride, the carboxylic acid first reacts to form a chlorosulfite intermediate. This intermediate is highly reactive, and subsequent attack by a chloride ion leads to the formation of the benzoyl chloride and the release of sulfur dioxide and hydrogen chloride as byproducts. The sterically hindered nature of the 2-ethyl and 3,5-dimethyl groups may influence the rate of this reaction, potentially requiring more forcing conditions compared to less substituted benzoic acids.

When oxalyl chloride is used, often with a catalytic amount of DMF, the reaction proceeds via the formation of a Vilsmeier reagent intermediate. This highly electrophilic species then reacts with the carboxylic acid to form a mixed anhydride, which readily undergoes nucleophilic attack by chloride to yield the final product. The byproducts of this reaction, carbon dioxide and carbon monoxide, are gaseous and easily removed from the reaction mixture.

Understanding the interplay of electronic and steric effects in these mechanisms is key to developing more efficient and selective synthetic protocols for sterically hindered benzoyl chlorides like the target compound.

Continuous Flow Synthesis Adaptations

Continuous flow chemistry offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automation and scalability. The synthesis of benzoyl chlorides, which can involve hazardous reagents and exothermic reactions, is well-suited for adaptation to continuous flow systems.

The conversion of carboxylic acids to acyl chlorides can be efficiently performed in a flow reactor. For instance, a stream of the carboxylic acid solution can be mixed with a stream of the chlorinating agent (e.g., thionyl chloride) in a heated microreactor. The short residence times and excellent temperature control in such systems can lead to higher yields and purities, while minimizing the formation of byproducts.

Furthermore, the in-situ generation and immediate consumption of the benzoyl chloride in a subsequent reaction step is a key advantage of continuous flow synthesis. This "telescoping" of reactions avoids the isolation of the often moisture-sensitive and corrosive benzoyl chloride intermediate. For example, a flow setup could be designed where 2-Ethyl-3,5-dimethylbenzoic acid is first converted to its benzoyl chloride, which then immediately reacts with a nucleophile in a second reactor to form a desired derivative.

While specific examples for this compound are not widely reported, the principles of continuous flow synthesis have been successfully applied to a variety of other benzoyl chlorides, demonstrating the potential of this technology for the efficient and safe production of this class of compounds.

| Parameter | Batch Synthesis | Continuous Flow Synthesis |

| Safety | Handling of bulk hazardous reagents, potential for thermal runaway. | Small reaction volumes, improved heat dissipation, in-situ generation of reactive intermediates. |

| Efficiency | Longer reaction times, potential for side reactions. | Shorter residence times, precise control over reaction parameters, often higher yields. |

| Scalability | Often requires significant process redevelopment for scale-up. | Scalable by running the process for longer or by using multiple reactors in parallel ("numbering-up"). |

| Product Purity | May require extensive purification steps. | Often results in higher purity products due to better control over reaction conditions. |

Reactivity and Mechanistic Investigations of 2 Ethyl 3,5 Dimethylbenzoyl Chloride

Nucleophilic Acyl Substitution Reactions

Nucleophilic acyl substitution is a fundamental reaction type for acyl chlorides, including 2-ethyl-3,5-dimethylbenzoyl chloride. masterorganicchemistry.comyoutube.com This process involves the replacement of the chlorine atom by a nucleophile. The reaction is typically initiated by the attack of the nucleophile on the carbonyl carbon. youtube.com This leads to the formation of a tetrahedral intermediate, which then collapses, expelling the chloride ion as a leaving group. youtube.com

Esterification Reactions

Esterification is a common application of nucleophilic acyl substitution, where an alcohol acts as the nucleophile to form an ester.

The reaction of this compound with alcohols, known as alcoholysis, yields the corresponding esters. This reaction is a classic example of nucleophilic acyl substitution where the alcohol molecule serves as the nucleophile. vaia.com The reaction is often carried out in the presence of a base, such as pyridine (B92270), to neutralize the hydrochloric acid (HCl) byproduct. vaia.com

For instance, the reaction with methanol (B129727) would produce methyl 2-ethyl-3,5-dimethylbenzoate, while reaction with ethanol (B145695) would yield ethyl 2-ethyl-3,5-dimethylbenzoate. The general transformation can be represented as:

This compound + R-OH → 2-Ethyl-3,5-dimethylbenzoate-R + HCl

| Alcohol (R-OH) | Ester Product |

| Methanol | Methyl 2-ethyl-3,5-dimethylbenzoate |

| Ethanol | Ethyl 2-ethyl-3,5-dimethylbenzoate |

| Isopropanol | Isopropyl 2-ethyl-3,5-dimethylbenzoate |

This table illustrates potential ester products from the alcoholysis of this compound with different alcohols.

While less common than alcoholysis, acyl chlorides can be used to cleave ethers in a process known as acylative cleavage. This reaction typically requires Lewis acid catalysis to activate the ether oxygen. The reaction of this compound with an ether would result in the formation of an ester and an alkyl halide. The specific products and yields would depend on the structure of the ether and the reaction conditions employed.

Amide Formation

The synthesis of amides from this compound is another significant application of its reactivity, involving the reaction with primary or secondary amines.

This compound readily reacts with primary and secondary amines to form the corresponding N-substituted amides. researchgate.net In this reaction, the amine acts as the nucleophile. Typically, two equivalents of the amine are used: one to act as the nucleophile and the second to neutralize the HCl generated during the reaction. Alternatively, a non-nucleophilic base like pyridine or triethylamine (B128534) can be used as an acid scavenger.

For example, the reaction with dimethylamine (B145610) would yield N,N,2-trimethyl-3,5-dimethylbenzamide.

| Amine | Amide Product |

| Ammonia | 2-Ethyl-3,5-dimethylbenzamide |

| Methylamine | N-Methyl-2-ethyl-3,5-dimethylbenzamide |

| Diethylamine | N,N-Diethyl-2-ethyl-3,5-dimethylbenzamide |

This table shows the expected amide products from the reaction of this compound with various amines.

A noteworthy application of amide formation is the synthesis of N-acylamino acid derivatives. researchgate.netnih.gov In this process, the amino group of an amino acid acts as the nucleophile, attacking the carbonyl carbon of this compound. This reaction is typically performed under basic conditions, often using the Schotten-Baumann method, to facilitate the deprotonation of the amino group and neutralize the HCl byproduct. researchgate.net This reaction results in the formation of an N-(2-ethyl-3,5-dimethylbenzoyl) amino acid. These derivatives are of interest in various fields, including medicinal chemistry. nih.gov

For example, the reaction with glycine (B1666218) would produce N-(2-ethyl-3,5-dimethylbenzoyl)glycine.

| Amino Acid | N-Acylamino Acid Derivative |

| Glycine | N-(2-ethyl-3,5-dimethylbenzoyl)glycine |

| Alanine | N-(2-ethyl-3,5-dimethylbenzoyl)alanine |

| Valine | N-(2-ethyl-3,5-dimethylbenzoyl)valine |

This table presents potential N-acylamino acid derivatives synthesized from this compound.

Hydrazide Synthesis and Derivatives

The reaction of this compound with hydrazine (B178648) and its derivatives is a key method for the synthesis of corresponding hydrazides. These hydrazides are valuable intermediates in the preparation of various heterocyclic compounds and other biologically active molecules. nih.govresearchgate.net

The general reaction involves the nucleophilic attack of the hydrazine nitrogen on the electrophilic carbonyl carbon of the acyl chloride. This is a classic example of nucleophilic acyl substitution. libretexts.org The reaction typically proceeds readily, often at low temperatures, to yield the N'-(2-ethyl-3,5-dimethylbenzoyl)hydrazide. orgsyn.org The use of an excess of hydrazine or the presence of a base is common to neutralize the hydrochloric acid byproduct.

A general procedure for the synthesis of hydrazides from acyl chlorides involves dissolving the acyl chloride in a suitable solvent and adding hydrazine hydrate, sometimes at reduced temperatures to control the reaction's exothermicity. orgsyn.org The formation of diacylhydrazines, where two acyl groups attach to the same hydrazine molecule, can be a competing side reaction. orgsyn.org However, by controlling the stoichiometry and reaction conditions, the formation of the desired monoacylhydrazide can be favored.

| Reactant 1 | Reactant 2 | Product | General Conditions |

| This compound | Hydrazine hydrate | N'-(2-Ethyl-3,5-dimethylbenzoyl)hydrazide | Solvent (e.g., alcohol, water), low temperature |

| This compound | Substituted hydrazines | N'-substituted-N'-(2-ethyl-3,5-dimethylbenzoyl)hydrazides | Base (e.g., triethylamine), inert solvent |

Formation of Other Carbonyl Derivatives (e.g., Ketones, Carboxylic Acids)

This compound serves as a versatile starting material for the synthesis of other carbonyl compounds, such as ketones and carboxylic acids, through nucleophilic acyl substitution reactions. libretexts.org

Ketone Synthesis: The reaction of this compound with organometallic reagents, such as organocuprates (Gilman reagents), is a common method for preparing ketones. The less reactive nature of organocuprates compared to Grignard or organolithium reagents helps to prevent the over-addition that would lead to tertiary alcohols.

Carboxylic Acid Formation: Hydrolysis of this compound readily yields 2-ethyl-3,5-dimethylbenzoic acid. This reaction is typically rapid and can be carried out in the presence of water or aqueous base. The mechanism involves the nucleophilic attack of water on the carbonyl carbon, followed by the elimination of a chloride ion.

| Starting Material | Reagent | Product | Reaction Type |

| This compound | Organocuprate (R₂CuLi) | 2-Ethyl-3,5-dimethylphenyl ketone | Nucleophilic Acyl Substitution |

| This compound | Water (H₂O) | 2-Ethyl-3,5-dimethylbenzoic acid | Hydrolysis |

Electrophilic Aromatic Substitution Reactions of the Benzoyl Moiety

The benzoyl moiety of this compound can undergo electrophilic aromatic substitution reactions, although the acyl group is deactivating.

Friedel-Crafts Acylations with Aromatic Substrates

This compound can act as an acylating agent in Friedel-Crafts reactions to introduce the 2-ethyl-3,5-dimethylbenzoyl group onto another aromatic ring. libretexts.orgmasterorganicchemistry.com This reaction is catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃), which activates the acyl chloride by forming a highly electrophilic acylium ion. youtube.comkhanacademy.org

The reaction proceeds via the attack of the aromatic substrate on the acylium ion, followed by deprotonation to restore aromaticity. masterorganicchemistry.com The substitution pattern on the aromatic substrate will influence the position of acylation. The presence of the deactivating acyl chloride group on the reacting benzoyl moiety means that harsh reaction conditions might be necessary for further substitution on its own ring. libretexts.org

| Acylating Agent | Aromatic Substrate | Lewis Acid Catalyst | Product |

| This compound | Benzene (B151609) | AlCl₃ | (2-Ethyl-3,5-dimethylphenyl)(phenyl)methanone |

| This compound | Toluene | AlCl₃ | (2-Ethyl-3,5-dimethylphenyl)(tolyl)methanone |

Direct Arylation Protocols

Direct arylation is a modern cross-coupling method that forms carbon-carbon bonds by activating C-H bonds. researchgate.netmdpi.com While specific examples involving this compound are not prevalent in the literature, the principles of direct arylation suggest that the benzoyl moiety could potentially undergo such reactions. These reactions are typically catalyzed by palladium complexes and can offer a more atom-economical alternative to traditional cross-coupling methods. researchgate.net

In a hypothetical direct arylation, the C-H bonds of the this compound's aromatic ring could be activated to couple with another aromatic partner. The regioselectivity of such a reaction would be influenced by the directing effects of the ethyl, methyl, and acyl chloride substituents.

Pericyclic Reactions and Rearrangements Involving the Compound

Currently, there is a lack of documented evidence in the scientific literature regarding the participation of this compound in pericyclic reactions or undergoing significant molecular rearrangements under typical reaction conditions. The stability of the substituted benzoyl chloride structure generally disfavors such transformations.

Kinetic and Thermodynamic Aspects of Reactions

The kinetics of reactions involving this compound are largely governed by the principles of nucleophilic acyl substitution and electrophilic aromatic substitution.

In nucleophilic acyl substitution reactions, the rate is influenced by the nucleophilicity of the attacking species and the electrophilicity of the carbonyl carbon. The presence of electron-donating ethyl and methyl groups on the benzene ring may slightly decrease the electrophilicity of the carbonyl carbon compared to unsubstituted benzoyl chloride.

In Friedel-Crafts acylations, the reaction rate is dependent on the concentration of the reactants and the Lewis acid catalyst, as well as the nucleophilicity of the aromatic substrate. masterorganicchemistry.com The formation of the acylium ion is often the rate-determining step. masterorganicchemistry.com A study on the kinetics of the reaction of substituted benzoyl chlorides with aniline (B41778) in benzene showed that ortho-substituted benzoyl chlorides react faster than their para-substituted counterparts. rsc.org

Thermodynamically, the reactions of acyl chlorides are generally favorable due to the high reactivity of the acyl chloride bond and the formation of stable products. For instance, the hydrolysis to a carboxylic acid is a highly exothermic process.

No Data Available for this compound

A thorough review of available scientific literature and chemical databases has revealed no specific information on the reactivity, mechanistic investigations, rate-determining steps, or activation parameters for the compound this compound.

Initial searches for the specified compound consistently yielded results for a related but distinct molecule, 3,5-Dimethylbenzoyl chloride. While information exists for the synthesis and general properties of this latter compound, there is a notable absence of published research pertaining to the specific kinetic and mechanistic details of this compound.

Consequently, the requested article, which was to be structured around the "," including sections on the determination of rate-determining steps and activation parameters, cannot be generated at this time due to the lack of foundational data in the public domain.

It is important to note that the absence of information does not necessarily indicate a lack of reactivity for the compound, but rather that it has not been a subject of detailed academic or industrial study that is publicly accessible. Therefore, no data tables or detailed research findings as specified in the original request can be provided.

Computational and Theoretical Investigations on the 2 Ethyl 3,5 Dimethylbenzoyl Moiety

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are central to the computational study of molecular systems. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule, from which numerous properties can be derived.

Interactive Table 1: Predicted Optimized Geometric Parameters for 2-Ethyl-3,5-dimethylbenzoyl Chloride (Illustrative)

Note: These values are illustrative, based on typical DFT calculations for similar molecular structures, as specific literature data for this exact compound is not available.

| Parameter | Bond/Atoms | Predicted Value |

| Bond Length | C=O | ~1.19 Å |

| C-Cl | ~1.80 Å | |

| Aromatic C-C | ~1.40 Å | |

| C-CH3 | ~1.51 Å | |

| C-CH2CH3 | ~1.52 Å | |

| Bond Angle | O=C-Cl | ~121° |

| Ring-C-C=O | ~120° | |

| C-C-C (ring) | ~120° | |

| Dihedral Angle | C(ring)-C(ring)-C-O | ~180° (for planarity) |

Once the optimized geometry is obtained, the same theoretical framework can be used to predict various spectroscopic properties.

Infrared (IR) Spectroscopy: Theoretical IR spectra are generated by calculating the vibrational frequencies of the molecule's bonds. These calculations can predict the position and intensity of absorption peaks, which correspond to specific vibrational modes such as stretching, bending, and rocking. For the 2-Ethyl-3,5-dimethylbenzoyl moiety, this would allow for the assignment of key frequencies, most notably the strong carbonyl (C=O) stretching vibration, which is characteristic of acyl chlorides.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. These predictions help in the assignment of experimental NMR spectra, providing a direct link between the electronic environment of each nucleus and its observed resonance. libretexts.org

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate the electronic transitions between molecular orbitals. researchgate.net This allows for the prediction of the maximum absorption wavelength (λmax) in the UV-Vis spectrum, which is related to the energy required to promote an electron to a higher energy state, often from the HOMO to the LUMO. researchgate.net

Interactive Table 2: Predicted Spectroscopic Data for 2-Ethyl-3,5-dimethylbenzoyl Moiety (Illustrative)

| Spectrum | Parameter | Predicted Value/Region | Key Functional Group |

| IR | C=O Stretch | ~1780-1810 cm⁻¹ | Acyl Chloride |

| Aromatic C-H Stretch | ~3000-3100 cm⁻¹ | Benzene (B151609) Ring | |

| Aliphatic C-H Stretch | ~2850-2980 cm⁻¹ | Ethyl & Methyl Groups | |

| ¹H NMR | Aromatic Protons | δ ~7.0-7.5 ppm | Benzene Ring |

| Ethyl -CH₂- | δ ~2.8-3.2 ppm | Ethyl Group | |

| Methyl Protons | δ ~2.3-2.5 ppm | Methyl Groups | |

| ¹³C NMR | Carbonyl Carbon | δ ~168-172 ppm | Acyl Chloride |

| Aromatic Carbons | δ ~125-145 ppm | Benzene Ring | |

| UV-Vis | λmax | ~250-290 nm | π → π* transitions |

Analysis of the electronic structure provides deep insights into a molecule's stability, reactivity, and bonding characteristics.

Frontier Molecular Orbital (FMO) Theory: This theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO is a critical parameter for predicting chemical reactivity; a smaller gap generally implies higher reactivity. nih.govimist.ma For the 2-Ethyl-3,5-dimethylbenzoyl moiety, the HOMO is expected to be localized on the electron-rich aromatic ring, while the LUMO would likely be centered on the electron-withdrawing benzoyl chloride group.

Natural Bond Orbital (NBO) Analysis: NBO analysis transforms the complex calculated molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core electrons. This method is used to study charge distribution, hyperconjugative interactions, and intramolecular charge transfer, providing a quantitative picture of bonding and stability. nih.govresearchgate.net

Interactive Table 3: Calculated Electronic Properties for 2-Ethyl-3,5-dimethylbenzoyl Moiety (Illustrative)

| Parameter | Description | Predicted Value | Implication |

| E(HOMO) | Energy of Highest Occupied Molecular Orbital | ~ -6.5 eV | Electron donating ability |

| E(LUMO) | Energy of Lowest Unoccupied Molecular Orbital | ~ -2.4 eV | Electron accepting ability |

| HOMO-LUMO Gap | E(LUMO) - E(HOMO) | ~ 4.1 eV | Index of chemical reactivity and stability researchgate.net |

| Dipole Moment | Measure of molecular polarity | ~ 3.5 D | Influences intermolecular interactions |

Molecular Dynamics Simulations for Conformational Analysis

While quantum chemical calculations typically focus on a static, minimum-energy structure, molecules are dynamic entities. Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. For the 2-Ethyl-3,5-dimethylbenzoyl moiety, MD simulations would be invaluable for exploring its conformational flexibility, particularly the rotation of the ethyl group and the benzoyl chloride group relative to the plane of the benzene ring. Such simulations can identify the most populated conformations and the energy barriers between them, providing a more realistic picture of the molecule's behavior in solution or other environments.

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry is a powerful tool for elucidating reaction mechanisms. By modeling the interaction of this compound with a nucleophile (e.g., water for hydrolysis or an amine for amidation), the entire reaction pathway can be mapped. medcraveonline.com This involves locating the reactant and product minima as well as the high-energy transition state that connects them. imist.ma Calculating the energy of the transition state allows for the determination of the activation energy, which is the primary factor controlling the reaction rate. This modeling can confirm the steps of the reaction mechanism and explain the regioselectivity of the attack on the carbonyl carbon. imist.mamedcraveonline.com

Quantitative Structure-Reactivity Relationship (QSRR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) studies aim to build mathematical models that correlate a molecule's structural or theoretical properties with its experimentally observed reactivity. For a series of substituted benzoyl chlorides, various computed parameters (known as molecular descriptors) for the 2-Ethyl-3,5-dimethylbenzoyl moiety could be used. nih.gov These descriptors might include the HOMO-LUMO gap, charges on specific atoms (from NBO analysis), or steric parameters. By establishing a statistical correlation between these descriptors and known reaction rates for related compounds, a QSRR model could be developed to predict the reactivity of new, yet-to-be-synthesized derivatives.

Applications in Advanced Organic Synthesis and Materials Science

Precursor in the Synthesis of Complex Organic Scaffolds

As a substituted benzoyl chloride, this compound serves as a versatile building block for introducing a 2-ethyl-3,5-dimethylbenzoyl moiety into larger, more complex molecules. The acyl chloride functional group is highly electrophilic, readily reacting with a wide range of nucleophiles such as alcohols, amines, and organometallic reagents to form esters, amides, and ketones, respectively. This reactivity is fundamental to its role in building sophisticated molecular frameworks.

The synthesis of natural product analogues is a key strategy in medicinal chemistry and chemical biology, aimed at creating molecules with improved potency, selectivity, or metabolic stability compared to the original natural product. researchgate.netrsc.org Strategies for creating these analogues often rely on a robust synthetic plan where core structures can be modified at various stages. researchgate.net Substituted aromatic building blocks, such as 2-Ethyl-3,5-dimethylbenzoyl chloride, are crucial for this purpose. They can be incorporated into a synthetic route to systematically probe structure-activity relationships. For example, the 2-ethyl-3,5-dimethylphenyl group could be appended to a pharmacophore to explore how its specific size and lipophilicity influence biological interactions. The design and synthesis of these analogues often remain a process of trial and error, underscoring the need for a diverse toolkit of chemical building blocks. researchgate.netrsc.org

Beyond its direct use, this compound can act as an intermediate in the preparation of other, more specialized synthetic reagents. scbt.com Chemical intermediates are foundational to the production of a wide array of products, including pharmaceuticals and pesticides. google.comgoogle.compatsnap.com For instance, the closely related compound, 3,5-dimethylbenzoyl chloride, is a significant intermediate in the manufacture of pesticides like tebufenozide (B1682728) and methoxyfenozide. google.comgoogle.compatsnap.com Similarly, this compound can be converted into a variety of derivatives. Reaction with an appropriate alcohol could yield a specific ester, or reaction with a secondary amine could produce a stable amide. These new molecules can then serve as key reagents or precursors in multi-step synthetic campaigns, designed to construct complex molecular architectures or new materials with desired properties. scbt.com

Role in the Derivatization and Functionalization of Polymers and Materials

The surface or bulk properties of polymers and other materials can be precisely tuned through chemical modification. The high reactivity of the acyl chloride group makes this compound a candidate for the functionalization of materials that possess nucleophilic sites (e.g., hydroxyl or amine groups) on their surface or along their polymer chains.

By covalently attaching the 2-ethyl-3,5-dimethylbenzoyl group, it is possible to alter key material properties. For example, introducing this bulky, hydrophobic group could:

Increase the hydrophobicity of a material's surface.

Modify the solubility of a polymer in different organic solvents.

Enhance the thermal stability of a material.

Alter the interfacial properties between a polymer and other components in a composite material.

This type of derivatization is a powerful tool in materials science for creating advanced materials with tailored characteristics for specific applications.

Development of New Catalytic Systems Utilizing Benzoyl Chloride Analogues

The efficiency of reactions involving benzoyl chloride and its analogues is often dependent on the catalytic system employed. Research into new catalysts aims to improve reaction rates, increase yields, and enhance selectivity under milder conditions. For example, extensive research has been conducted to optimize the cyanation of 2,3-dichlorobenzoyl chloride, a key step in the synthesis of the pharmaceutical Lamotrigine. researchgate.net High-throughput experimentation identified several effective catalytic systems, including phase-transfer catalysts. researchgate.net

One study found that while tetrabutylammonium (B224687) bromide (TBABr) was an effective phase-transfer catalyst, it led to inconsistent reaction profiles due to the clumping of the copper(I) cyanide reagent. researchgate.net A switch to cetyltrimethylammonium bromide (CTAB) resolved this issue, leading to consistent reactivity and allowing the process to be successfully scaled up. researchgate.net This work highlights the critical role that catalyst selection plays in the practical application of reactions involving substituted benzoyl chlorides. Similar catalyst screening and development efforts could be applied to reactions involving this compound to optimize its use in various synthetic applications.

Table 1: Catalytic Systems Evaluated for Cyanation of 2,3-Dichlorobenzoyl Chloride researchgate.net

| Catalyst/System | Catalyst Type | Observation |

| Amine Bases | Base Catalyst | Identified as effective in high-throughput screening. |

| Tetrabutylammonium bromide (TBABr) | Phase-Transfer Catalyst | Effective, but caused inconsistent results due to reagent clumping. |

| Cetyltrimethylammonium bromide (CTAB) | Phase-Transfer Catalyst | Alleviated clumping behavior, leading to consistent and scalable results. |

| Copper(II) Bromide (CuBr₂) | Metal Catalyst | Identified as a novel catalyst for the transformation. |

| Acetonitrile (as co-solvent) | Catalyst-Free System | Enhanced reaction rate by improving CuCN solubility but complicated product isolation. |

Future Perspectives and Interdisciplinary Research Directions

Exploration of Highly Efficient and Sustainable Manufacturing Processes

Traditional synthesis of acyl chlorides often involves reagents like thionyl chloride or oxalyl chloride, which present environmental and safety challenges. researchgate.netgoogle.com Future research is geared towards developing greener, more efficient manufacturing protocols. A key area of exploration is the adoption of continuous flow synthesis. google.comjustia.com This methodology offers superior heat and mass transfer, improved safety by minimizing the volume of hazardous intermediates at any given time, and the potential for seamless integration into multi-step manufacturing processes. acs.orgacs.org

Recent advancements have demonstrated the viability of continuous flow systems for producing acyl chlorides from their corresponding carboxylic acids. justia.comresearchgate.net For instance, processes using safer chlorinating agents or in-situ generation of reagents like phosgene (B1210022) from chloroform (B151607) under controlled flow conditions are being developed. acs.orgacs.org Another sustainable approach involves replacing traditional chlorinating agents with more benign alternatives or catalytic systems that reduce waste and energy consumption. researchgate.netmdpi.com A patent for the production of the related 3,5-dimethylbenzoyl chloride highlights a staged reaction with thionyl chloride to improve purity and yield while reducing excess reagent use, a principle that could be adapted for its 2-ethyl analogue. google.compatsnap.com

| Parameter | Traditional Batch Synthesis | Future Continuous Flow Synthesis |

|---|---|---|

| Reagents | Thionyl chloride, Oxalyl chloride, PCl5researchgate.netwikipedia.org | In-situ generated reagents (e.g., phosgene), alternative chlorinating agents google.comacs.org |

| Safety Profile | Higher risk due to large volumes of hazardous materials | Improved safety with smaller reaction volumes and better control acs.org |

| Efficiency | Variable yields, potential for side reactions | Higher throughput, improved heat/mass transfer, better yield and purity researchgate.net |

| Sustainability | Generates significant toxic waste (e.g., SO2, HCl) researchgate.net | Reduced waste, lower energy consumption, potential for solvent recycling acs.orgmdpi.com |

Investigation of Novel Reactivity Modalities and Cascade Reactions

The acyl chloride functional group is a cornerstone of organic synthesis, but modern methodologies are unlocking new reaction pathways beyond traditional acylation. wikipedia.orgatamanchemicals.com A particularly promising area is the use of visible-light photoredox catalysis to generate acyl radicals from aroyl chlorides. rsc.orgnih.gov This approach, which operates under mild conditions, opens the door to a host of previously challenging transformations.

By converting 2-Ethyl-3,5-dimethylbenzoyl chloride into its corresponding acyl radical, chemists can initiate radical cascade reactions to construct complex heterocyclic structures or engage in novel cross-coupling reactions. rsc.orgacs.org For example, the synergistic use of photoredox and nickel catalysis enables the coupling of acyl chlorides with organoboron reagents, such as potassium alkyltrifluoroborates, to form various ketones under mild conditions. acs.orgnih.gov The steric hindrance provided by the ethyl and methyl groups on the aromatic ring of this compound could be exploited to control regioselectivity or to access unique molecular architectures that would be difficult to synthesize otherwise.

| Reaction Type | Description | Potential Product Class |

|---|---|---|

| Photoredox-Mediated Acyl Radical Generation | Visible-light induced single-electron transfer to the acyl chloride to form a reactive acyl radical intermediate. rsc.orgnih.gov | Precursor for cascade reactions and cross-couplings. |

| Dual Photoredox/Nickel Catalysis | Coupling of acyl chlorides with alkyltrifluoroborates or other organometallic reagents. acs.orgacs.org | Unsymmetrical alkyl-aryl ketones. |

| Radical Cascade Cyclizations | Intramolecular reaction of an acyl radical with pendant unsaturated groups (e.g., enynes) to form cyclic compounds. rsc.org | Complex polycyclic and heterocyclic systems. |

Integration with Artificial Intelligence and Machine Learning for Synthetic Route Planning

| AI Platform/Tool | Core Technology | Key Functionality |

|---|---|---|

| Synthia™ (formerly Chematica) | Rule-based expert system combined with advanced algorithms. | Analyzes millions of reaction rules to design pathways for complex targets. |

| IBM RXN for Chemistry | Neural machine translation models trained on reaction data. chemcopilot.com | Predicts reaction outcomes and generates synthetic routes from molecular structures. chemcopilot.com |

| ReTReK | Data-driven CASP integrated with retrosynthesis knowledge. nih.gov | Allows chemists to adjust parameters to guide the search for synthetic routes based on specific knowledge. nih.govnih.gov |

Expansion into Novel Areas of Materials and Supramolecular Chemistry

The unique structure of this compound makes it an intriguing building block for new polymers and supramolecular assemblies. Acyl chlorides are well-known monomers for producing a variety of materials, including polyesters, polyamides, and benzophenones. wikipedia.orgchemicalbook.com The bulky ethyl and methyl substituents on the phenyl ring of this specific compound would likely impart unique properties to any resulting polymer.

For example, in polycondensation reactions, these bulky groups could disrupt polymer chain packing, potentially leading to materials with lower crystallinity, higher solubility, and modified thermal or mechanical properties. researchgate.net In the context of polyurethane chemistry, benzoyl chloride is sometimes used to control reactivity and improve the storage stability of prepolymers by neutralizing basic catalysts. echemi.com The specific steric and electronic properties of this compound could offer more precise control over these processes. Furthermore, the defined geometry and reactive handle of the molecule make it a candidate for designing complex supramolecular structures, where non-covalent interactions guide the assembly of molecules into ordered, functional architectures.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.